N-Alkylamino Side Chain Optimization Confers Sub-50 nM D1 Affinity and Distinct Antagonist Pharmacology vs. Unsubstituted Core
The N-alkylamino analog of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (compound 15) demonstrates a significantly improved dopamine D1 receptor binding affinity (Ki = 49.3 nM) and acts as a potent antagonist, as evidenced by its ability to block dopamine-stimulated adenylyl cyclase with a predicted Ki of 21 nM. In contrast, the unsubstituted parent compound lacks this optimized side chain and the associated antagonist pharmacology. A closely related analog (compound 7a) showed a much weaker binding affinity (Ki = 811 nM) despite moderate functional antagonism, highlighting the critical and non-obvious role of the six-carbon N-alkylamino chain in achieving high-affinity D1 antagonism [1].
| Evidence Dimension | Dopamine D1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 49.3 nM |
| Comparator Or Baseline | Compound 7a: Ki = 811 nM; Unsubstituted Parent: Not reported as a potent antagonist |
| Quantified Difference | 16.4-fold higher affinity for Compound 15 vs. Compound 7a |
| Conditions | Radioligand binding assay using rat striatal membranes; functional adenylyl cyclase inhibition assay in rat caudate. |
Why This Matters
This data defines a specific, optimized N-alkylamino analog as a potent D1 antagonist tool, differentiating it from weaker-binding analogs and providing a clear procurement rationale for studies of cocaine addiction or D1 antagonist pharmacology.
- [1] Shah, J. H., Kline, R. H., Geter-Douglass, B., Izenwasser, S., Witkin, J. M., & Newman, A. H. (1995). (+/-)-(N-Alkylamino)benzazepine Analogs: Novel Dopamine D-1 Receptor Antagonists. Journal of Medicinal Chemistry, 38(21), 4284-4293. View Source
